urolithin M6

説明

Urolithin M6 is a naturally occurring compound that belongs to the class of ellagitannin-derived metabolites . It is derived from ellagic acid, which is commonly found in foods such as grapes, strawberries, and walnuts. This compound has gained attention due to its potential health benefits, particularly in the context of neuroprotection and Alzheimer’s disease (AD) intervention .

Synthesis Analysis

The synthesis of this compound primarily occurs through the metabolism of ellagic acid. When ellagic acid is ingested, it undergoes enzymatic transformations in the gut by gut microbiota. These microbial processes lead to the formation of urolithins, including this compound .

Chemical Reactions Analysis

This compound is involved in various chemical reactions within the body. Notably, it exhibits antioxidant properties, scavenging reactive oxygen species (ROS) and protecting cells from oxidative damage. Additionally, it interacts with cellular signaling pathways, influencing gene expression and cellular responses .

科学的研究の応用

Metabolism and Bioactivity

Urolithins, including Urolithin M6, are derived from ellagitannins and ellagic acid by human gut microbiota. They are better absorbed than their precursors and are considered responsible for health effects attributed to ellagitannins in foods like berries and nuts. The metabolism of urolithins by human gut microbiota and their occurrence in various tissues and biological fluids have been extensively studied. The relationship between urolithin production (metabotypes) and health status is also of interest (Tomás-Barberán et al., 2017).

Synthesis and Antitumor Activity

Urolithins, including this compound, have shown anti-inflammatory, anti-oxidative, anti-aging, and antitumor activities. Recent studies have focused on the synthesis of urolithins and their derivatives, addressing issues like solubility and metabolism stability. This compound is involved in various signaling pathways, including PI3K-Akt and Wnt/β-catenin, and impacts several receptors and enzymes, contributing to its antitumor activity (Xu, Liu & Yao, 2022).

Gut Microbiota and Associated Health Effects

The production of urolithins like this compound by gut microbiota is closely tied to individual health. Different human fluids and tissues have been found to contain urolithins, depending on the individual's gut microbiota composition. This difference in urolithin production is relevant for understanding the diverse health effects of ellagitannin-rich foods (García-Villalba et al., 2022).

Novel Metabolites and Bacterial Activity

Identification of novel urolithin metabolites, including variants of this compound, in human feces and urine highlights the complex interaction between dietary intake and gut microbiota. The discovery of these novel metabolites underscores the role of specific bacterial activities in the production of urolithins, which can impact volunteer stratification in studies (García-Villalba et al., 2019).

Mitochondrial and Cellular Health

Studies on Urolithin A, closely related to this compound, have shown its potential to induce mitophagy, improve mitochondrial health, and extend lifespan in models like C. elegans. These findings indicate a broader potential application for urolithins, including this compound, in strategies to enhance mitochondrial and muscle function (Ryu et al., 2016).

作用機序

特性

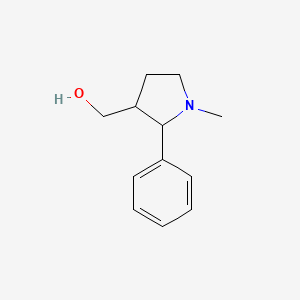

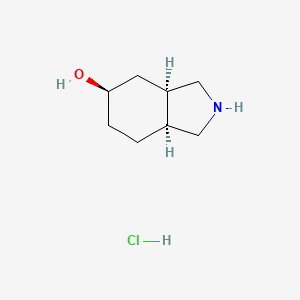

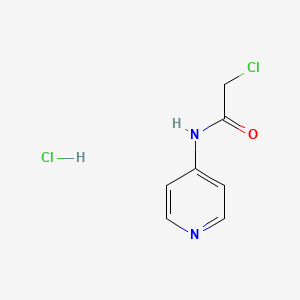

IUPAC Name |

3,8,9,10-tetrahydroxybenzo[c]chromen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O6/c14-5-1-2-6-9(3-5)19-13(18)7-4-8(15)11(16)12(17)10(6)7/h1-4,14-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGXFTZDSEIQMMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)OC(=O)C3=CC(=C(C(=C23)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine](/img/structure/B1459167.png)

![4-[(2,5-Dichlorophenyl)methyl]piperidine hydrochloride](/img/structure/B1459172.png)

![Octahydropyrido[2,1-c]morpholine-3-carbonitrile](/img/structure/B1459177.png)

![4-{4-[2-(4-Chlorophenoxy)ethyl]piperazin-1-yl}-3-nitrobenzoic acid](/img/structure/B1459178.png)

![2-{2-[(Dimethylcarbamoyl)methoxy]phenyl}-2,2-difluoroacetic acid](/img/structure/B1459186.png)

![Diethyl(2-{[3-(trifluoromethyl)phenyl]amino}ethyl)amine dihydrochloride](/img/structure/B1459187.png)